molecular formula C10H11ClO B11910246 (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol

Cat. No.: B11910246
M. Wt: 182.64 g/mol
InChI Key: WZBSGHXIBKAXTD-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound characterized by the presence of a chloro-substituted indane ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of the corresponding ketone, (6-Chloro-2,3-dihydro-1H-inden-1-one), using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: (6-Chloro-2,3-dihydro-1H-inden-1-yl)aldehyde or (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.

    Reduction: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chloro-substituted indane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (6-Chloro-2,3-dihydro-1H-inden-1-yl)amine
  • (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetaldehyde
  • (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid

Comparison: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxymethyl group allows for additional hydrogen bonding and can be further functionalized, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1H-inden-1-yl)methanol

InChI

InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2

InChI Key

WZBSGHXIBKAXTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CO)C=C(C=C2)Cl

Origin of Product

United States

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